

N-(Methyl)mercaptoacetamide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Methyl)mercaptoacetamide**

Cat. No.: **B1229335**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and biological considerations for **N-(Methyl)mercaptoacetamide** (CAS No. 20938-74-3). Intended for an audience of researchers, scientists, and drug development professionals, this document consolidates available data on the compound's chemical and physical properties, toxicological profile, and appropriate handling procedures. Notably, this guide details **N-(Methyl)mercaptoacetamide**'s role as a histone deacetylase 6 (HDAC6) inhibitor and visualizes its impact on key cellular signaling pathways. While specific quantitative toxicological data for **N-(Methyl)mercaptoacetamide** is limited, this guide presents data for structurally similar compounds to provide a conservative basis for risk assessment and safety protocols.

Chemical and Physical Properties

N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide, is a thiol-containing organic compound. Its properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ NOS	[1]
Molecular Weight	105.16 g/mol	[1]
CAS Number	20938-74-3	[1]
Appearance	Clear, colorless liquid	[2]
Boiling Point	83-85 °C at 0.3 mm Hg	
Density	1.19 g/mL at 20 °C	
Refractive Index	n _{20/D} 1.523	
Storage Temperature	2-8°C	

Hazard Identification and Toxicology

N-(Methyl)mercaptoacetamide is classified as harmful if swallowed and causes skin and serious eye irritation.[\[3\]](#) Prolonged or repeated exposure may cause damage to organs.[\[3\]](#) It is also considered potentially harmful to aquatic life with long-lasting effects.[\[3\]](#)

GHS Hazard Statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H372: Causes damage to organs through prolonged or repeated exposure
- H413: May cause long lasting harmful effects to aquatic life

Quantitative Toxicological Data

Specific LD₅₀ and LC₅₀ values for **N-(Methyl)mercaptoacetamide** are not readily available in the reviewed literature. However, data for structurally related compounds are presented below for risk assessment purposes. It is crucial to note that these values are for different, albeit

structurally similar, compounds and should be used with caution as indicators of potential toxicity.

Compound	CAS No.	Route	Species	LD50/LC50	Reference
N-Methylacetamide	79-16-3	Oral	Rat	>2000 mg/kg bw	[4]
Oral	Rat	4000 mg/kg bw	[4]		
N,N-Dimethylacetamide (DMAC)	127-19-5	Oral	Rat	3000 - 6000 mg/kg bw	[5]
Dermal	Rat	7500 mg/kg bw	[5]		
Dermal	Rabbit	2240 mg/kg bw	[6]		
Inhalation	Rat	8.81 mg/L (1h)	[5]		

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature and the characteristic strong odor of thiols, strict adherence to safety protocols is mandatory when handling **N-(Methyl)mercaptoacetamide**.

Engineering Controls

- All work with **N-(Methyl)mercaptoacetamide**, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[7]
- Ensure adequate ventilation to minimize exposure to vapors.

Personal Protective Equipment

PPE Item	Specification
Eye/Face Protection	Chemical safety goggles and a face shield.
Hand Protection	Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.
Skin and Body Protection	A flame-retardant lab coat and appropriate protective clothing to prevent skin contact.
Respiratory Protection	For situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

General Hygiene Practices

- Avoid inhalation of vapors and contact with skin and eyes.[\[3\]](#)
- Do not eat, drink, or smoke in areas where the compound is handled.[\[3\]](#)
- Wash hands thoroughly after handling and before leaving the laboratory.
- Remove contaminated clothing and wash it before reuse.

Storage and Disposal

Storage

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Recommended storage temperature is between 2-8°C.
- Store away from incompatible materials such as strong oxidizing agents.

Disposal

- Dispose of **N-(Methyl)mercaptoacetamide** and its containers in accordance with local, state, and federal regulations.
- Do not dispose of down the drain, as it is harmful to aquatic life.[\[3\]](#)
- Neutralize waste containing thiols with an oxidizing agent like a 10% aqueous bleach solution before collection for hazardous waste disposal.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[\[3\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[\[3\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[3\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[\[3\]](#)

Experimental Protocols

Synthesis of **N-(Methyl)mercaptoacetamide** (Adapted from a similar procedure)

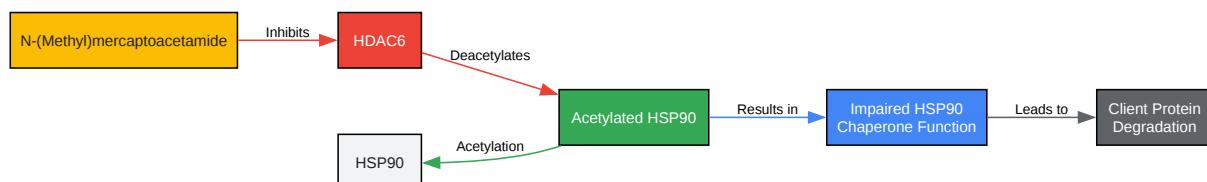
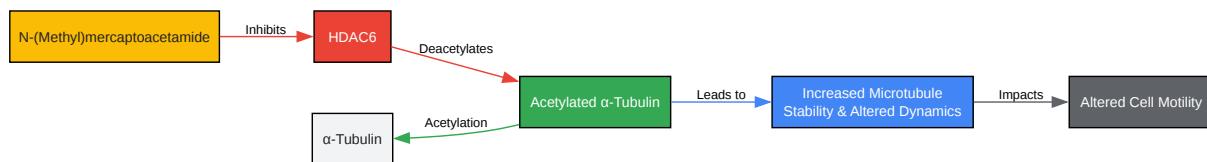
This protocol is adapted from the synthesis of S-Acetamidomethyl-L-cysteine hydrochloride and should be optimized for the specific synthesis of **N-(Methyl)mercaptoacetamide**.

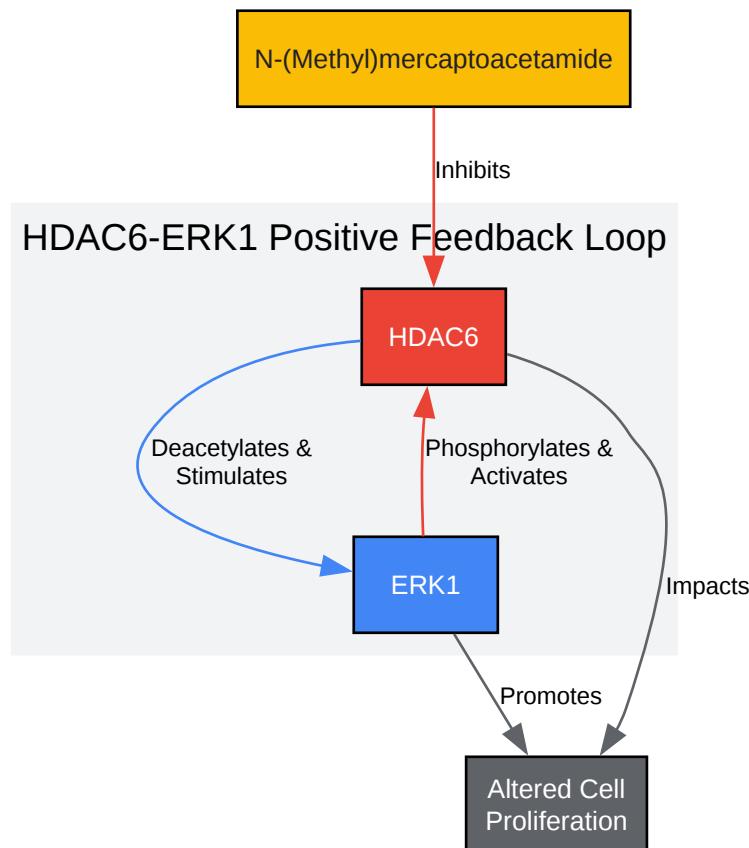
- Reaction Setup: In a round-bottom flask, dissolve 2-mercaptoacetic acid (1 equivalent) in a suitable solvent such as toluene.
- Amidation: Slowly add a solution of methylamine (1 equivalent) in the same solvent to the stirred solution of 2-mercaptoacetic acid at room temperature. The reaction is typically exothermic.

- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.
- Work-up and Isolation: Upon completion of the reaction, remove the solvent under reduced pressure. The crude product can be purified by distillation under high vacuum or by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity of **N-(Methyl)mercaptoacetamide** using a cell-based assay such as the MTT or LDH release assay.



- Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **N-(Methyl)mercaptoacetamide** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in a cell culture medium to achieve the desired final concentrations.
- Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of **N-(Methyl)mercaptoacetamide**. Include appropriate controls (vehicle control, positive control for cytotoxicity). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Cytotoxicity Measurement:
 - MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or SDS solution) and read the absorbance at the appropriate wavelength.
 - LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
- Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the controls. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth or viability).


Biological Activity and Signaling Pathways

N-(Methyl)mercaptoacetamide has been identified as an inhibitor of histone deacetylase 6 (HDAC6).^[8] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.^[9] Inhibition of HDAC6 by **N-(Methyl)mercaptoacetamide** can therefore impact multiple signaling pathways.

HDAC6 and Cytoskeleton Regulation

HDAC6 is a major α -tubulin deacetylase.^[10] The acetylation status of α -tubulin is critical for the stability and dynamics of microtubules.^[11] By inhibiting HDAC6, **N-(Methyl)mercaptoacetamide** can lead to hyperacetylation of α -tubulin, which in turn affects microtubule-dependent processes such as cell motility and intracellular transport.^{[10][11]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. N-(METHYL)MERCAPTOACETAMIDE | 20938-74-3 [amp.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. echemi.com [echemi.com]
- 8. Extracellular signal-regulated kinase (ERK) phosphorylates histone deacetylase 6 (HDAC6) at serine 1035 to stimulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Metabolic regulation of cytoskeleton functions by HDAC6-catalyzed α -tubulin lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(Methyl)mercaptoacetamide: A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1229335#n-methyl-mercaptoacetamide-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com